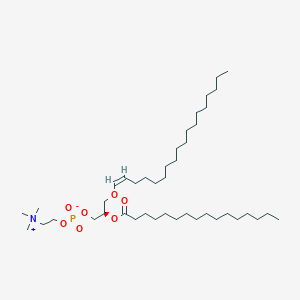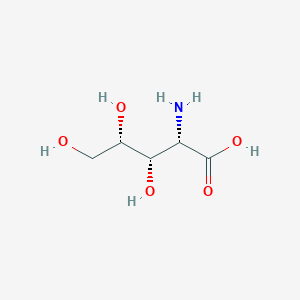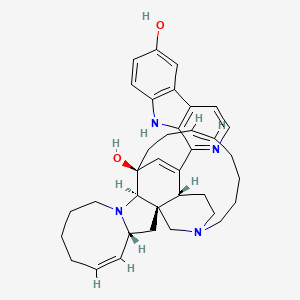
6-hydroxymanzamine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxymanzamine A is an alkaloid that is manzamine A with a hydroxy substituent at position 6. Isolated from Haliclona and Acanthostrongylophora, it exhibits inhibitory activity against Glycogen Synthase Kinase-3 (EC 2.7.11.26). It has a role as a metabolite and an EC 2.7.11.26 (tau-protein kinase) inhibitor. It is a member of beta-carbolines, an alkaloid and a member of isoquinolines. It derives from a manzamine A.
Wissenschaftliche Forschungsanwendungen
Application in Infectious and Tropical Diseases
6-Hydroxymanzamine A, along with other manzamine alkaloids, has been isolated from Indonesian sponges and studied for its potential against various infectious and tropical diseases. Research indicates its significant activity against malaria, Mycobacterium tuberculosis, Leishmania, HIV-1, and AIDS opportunistic infections. These findings highlight the potential of 6-hydroxymanzamine A in the treatment of infectious diseases prevalent in tropical regions (Rao et al., 2004).
Antimalarial Activity
A remarkable feature of 6-hydroxymanzamine A is its in vivo antimalarial activity. It has been shown to inhibit over 90% of the asexual erythrocytic stages of Plasmodium berghei, a rodent malaria parasite, in infected mice. This suggests its potential as a new antimalarial agent (Ang et al., 2000).
Neuroinflammation and Cerebral Infections
Studies on manzamine analogues, including 6-hydroxymanzamine A, demonstrate potent antineuroinflammatory activity. This suggests their potential benefit for preventing and treating cerebral infections, such as Cryptococcus and Plasmodium. The ability of these compounds to permeate the blood-brain barrier enhances their therapeutic potential in this context (Peng et al., 2010).
Potential in Tuberculosis Treatment
Manzamine alkaloids, including 6-hydroxymanzamine A, have shown activity as inhibitors of Mycobacterium tuberculosis shikimate kinase. Their unique mechanism of action and potent inhibitory properties position them as potential new molecular scaffolds for antitubercular drug development (Simithy et al., 2018).
Antimicrobial and Antifungal Activities
Manzamine A and its derivatives, including 6-hydroxymanzamine A, exhibit significant antimicrobial and antifungal activities. This further extends their potential use in treating various infectious diseases (Samoylenko et al., 2009).
Impact on Bone Health
Research suggests that Manzamine-A, a class which includes 6-hydroxymanzamine A, may significantly affect bone health. Studies indicate its potential to alter osteoblast function, impacting skeletal development and repair. This aspect of manzamine alkaloids warrants further investigation to understand its implications on bone health (Hardy et al., 2022).
Eigenschaften
Produktname |
6-hydroxymanzamine A |
|---|---|
Molekularformel |
C36H44N4O2 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
(1R,2R,4R,5Z,12R,13S,16Z)-25-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H44N4O2/c41-26-12-13-31-28(21-26)27-14-17-37-32(33(27)38-31)29-23-36(42)16-8-4-1-2-5-9-18-39-20-15-30(29)35(24-39)22-25-11-7-3-6-10-19-40(25)34(35)36/h1,4,7,11-14,17,21,23,25,30,34,38,41-42H,2-3,5-6,8-10,15-16,18-20,22,24H2/b4-1-,11-7-/t25-,30-,34+,35-,36-/m0/s1 |
InChI-Schlüssel |
CANRNZBVKKQKEQ-FFMUKQARSA-N |
Isomerische SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O |
Kanonische SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O |
Synonyme |
6-hydroxymanzamine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



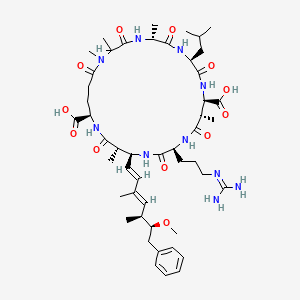
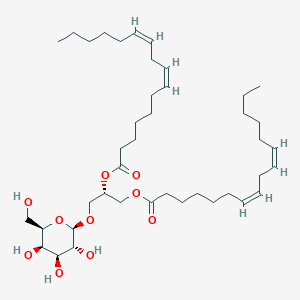
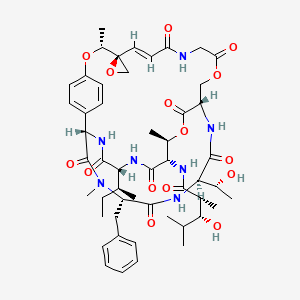
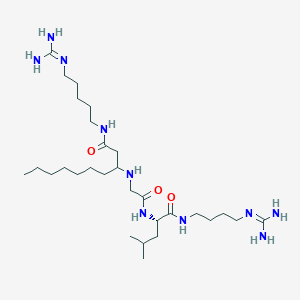
![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
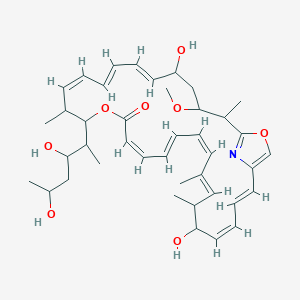
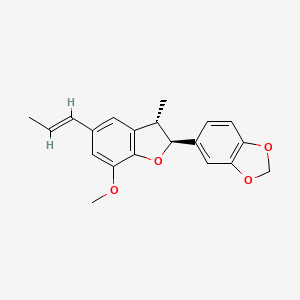
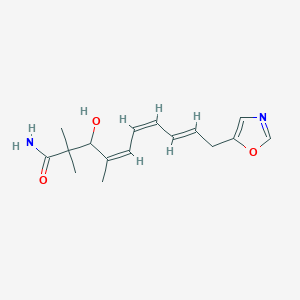
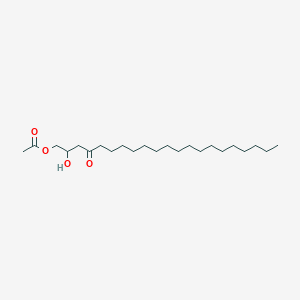
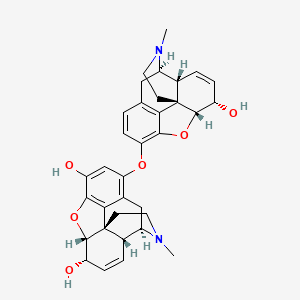
![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)

